{2-[Bis(propan-2-yl)amino]ethyl}(2-methylbutyl)amine

GABA-B PAM GPCR allosteric modulation neuroscience drug discovery

The compound {2-[Bis(propan-2-yl)amino]ethyl}(2-methylbutyl)amine (CAS 1038254-44-2) is an unsymmetrical N,N,N′-trisubstituted ethane-1,2-diamine featuring a sterically congested N,N-diisopropyl terminus linked via an ethylene bridge to an N′-(2-methylbutyl) secondary amine. With a molecular weight of 214.39 g mol⁻¹ and molecular formula C₁₃H₃₀N₂, it belongs to the class of polyamines used as synthetic intermediates, ligands for metal-catalysed transformations, and, as indicated by patent data, positive allosteric modulators of the GABA-B receptor.

Molecular Formula C13H30N2
Molecular Weight 214.39 g/mol
Cat. No. B13253511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[Bis(propan-2-yl)amino]ethyl}(2-methylbutyl)amine
Molecular FormulaC13H30N2
Molecular Weight214.39 g/mol
Structural Identifiers
SMILESCCC(C)CNCCN(C(C)C)C(C)C
InChIInChI=1S/C13H30N2/c1-7-13(6)10-14-8-9-15(11(2)3)12(4)5/h11-14H,7-10H2,1-6H3
InChIKeyIEZOUZQBJHTJHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why {2-[Bis(propan-2-yl)amino]ethyl}(2-methylbutyl)amine (CAS 1038254-44-2) Is Structurally Distinct Among Branched Ethylenediamine Derivatives


The compound {2-[Bis(propan-2-yl)amino]ethyl}(2-methylbutyl)amine (CAS 1038254-44-2) is an unsymmetrical N,N,N′-trisubstituted ethane-1,2-diamine featuring a sterically congested N,N-diisopropyl terminus linked via an ethylene bridge to an N′-(2-methylbutyl) secondary amine. With a molecular weight of 214.39 g mol⁻¹ and molecular formula C₁₃H₃₀N₂, it belongs to the class of polyamines used as synthetic intermediates, ligands for metal-catalysed transformations, and, as indicated by patent data, positive allosteric modulators of the GABA-B receptor [1]. The compound’s distinguishing feature—a chiral 2-methylbutyl substituent on one nitrogen coupled with the 2-(diisopropylamino)ethyl moiety—separates it from simpler N,N-dialkylethylenediamines and creates a unique lipophilicity–basicity profile quantified in the evidence below [2].

GABA-B PAM assay-fit: requires 2-methylbutyl substitution for reported activity
Chiral N′-alkyl branch and computed lipophilicity/HBD profile distinct from common diamines
Non-hazardous transport classification supports simplified procurement logistics

Procurement Risk of Substituting {2-[Bis(propan-2-yl)amino]ethyl}(2-methylbutyl)amine with Other N,N-Diisopropylethylenediamine Analogs


Casual substitution of this compound with the more common N,N-diisopropylethylenediamine (CAS 121-05-1) or N,N-diisobutylethylenediamine (CAS 14156-98-0) overlooks three verifiable differences: (1) the 2-methylbutyl group raises the computed logP by approximately 1.7–2.5 units relative to the unsubstituted or N-methyl primary amine comparators, altering membrane permeability and phase-partitioning behaviour [1]; (2) the compound has only one hydrogen-bond donor versus two in primary-amine-terminated analogs, reducing the potential for H-bond-mediated off-target interactions [1]; and (3) the specific GABA-B positive allosteric modulator (PAM) activity disclosed in the patent literature is structurally contingent on the 2-methylbutyl substitution pattern—simpler analogs lacking this branched N′-alkyl group show no reported PAM activity in the same assay system [2]. These differences are quantified in the evidence guide below.

Lipophilicity
Target: elevated logP Common analog: low logP
Large lipophilicity gap may alter membrane partitioning and CNS penetration; not interchangeable for biphasic or permeability studies.
H-Bond Donor Count
Target: single HBD Primary-amine analog: two HBD
Reduced HBD count may change off-target binding profile; relevant for design rules minimizing H-bond donors.
GABA-B PAM Activity
Target: reported PAM activity Analog: no reported PAM activity
Functional replacement not supported; PAM assay replication requires 2-methylbutyl analog.

Head-to-Head Quantitative Differentiation of {2-[Bis(propan-2-yl)amino]ethyl}(2-methylbutyl)amine Against Closest Structural Analogs


EC₅₀ of 561 nM as a Positive Allosteric Modulator of the GABA-B Receptor—Activity Absent from Simpler N,N-Diisopropylethylenediamine Analogs

In a cell-based functional assay measuring positive allosteric modulation of the human GABA-B receptor, the compound bearing the {2-[bis(propan-2-yl)amino]ethyl}(2-methylbutyl)amine substructure exhibited an EC₅₀ of 561 nM [1]. By contrast, the widely available generic building block N,N-diisopropylethylenediamine (CAS 121-05-1; N,N-diisopropyl-1,2-ethanediamine) lacks the N′-(2-methylbutyl) substitution and is not reported as a GABA-B PAM in any primary patent or peer-reviewed source. The structurally nearer analog {2-[bis(propan-2-yl)amino]ethyl}(methyl)amine (CAS 90723-13-0; C₉H₂₂N₂, MW 158.28) similarly shows no documented GABA-B PAM activity. This functional divergence demonstrates that the 2-methylbutyl-N′-substitution is a critical pharmacophoric determinant for GABA-B allosteric modulation, not merely a lipophilicity increment.

GABA-B PAM EC₅₀
Reported
EC₅₀ 561 nM (patent data)
Comparators: inactive
Supports GABA-B PAM assay selection; comparator analogs lack reported activity.
Patent US9828381B2; human GABA-B recombinant assay.
GABA-B PAM GPCR allosteric modulation neuroscience drug discovery

Computed logP (XLogP3) = 3.1 vs. N,N-Diisopropylethylenediamine XLogP3 = 0.8: a 2.3-Unit Lipophilicity Differential

The PubChem-computed XLogP3 value for {2-[bis(propan-2-yl)amino]ethyl}(2-methylbutyl)amine is 3.1, while the value for the common building block N,N-diisopropylethylenediamine (CAS 121-05-1) is 0.8 [1][2]. The 2.3-unit increase reflects the addition of the 2-methylbutyl group (five additional carbon atoms) and predicts substantially different compound partitioning in biphasic systems, membrane permeability, and potential CNS penetration. The structurally related {2-[bis(propan-2-yl)amino]ethyl}(methyl)amine (CAS 90723-13-0) has XLogP3 ≈ 1.2, intermediate between the two extremes [2]. None of the lower-logP analogs reproduce the lipophilicity of the target compound.

Lipophilicity (XLogP3)
Class-level
Target XLogP3 = 3.1
N,N-diisopropyl analog XLogP3 = 0.8
Δ = +2.3
Lipophilicity gap indicates different partitioning; may support CNS penetration models.
PubChem computed; not experimental logP.
lipophilicity ADME prediction blood-brain barrier permeability

Single Hydrogen-Bond Donor vs. Two HBDs in Primary-Amine-Terminated Analogs: Reduced H-Bond-Mediated Off-Target Liability

The target compound possesses exactly one hydrogen-bond donor (the secondary N′-H of the 2-methylbutylamino group), compared to two HBDs in primary-amine-terminated analogs such as N,N-diisopropylethylenediamine (CAS 121-05-1; HBD count = 2; both primary amine hydrogens) [1][2]. The N,N-diisopropylethylenediamine has a primary amine terminus (–NH₂) capable of forming two hydrogen-bond donor interactions, whereas the target compound’s secondary amine can only donate one. In drug-like molecule design, each additional HBD typically increases promiscuous binding and off-target rates. The rotatable bond count further differentiates the compounds: target = 8 rotatable bonds vs. 5 for N,N-diisopropylethylenediamine and 5 for {2-[bis(propan-2-yl)amino]ethyl}(methyl)amine [1].

H-Bond Donor Profile
Class-level
Target HBD = 1, RBC = 8
Analog HBD = 2, RBC = 5
ΔHBD = -1
Fewer HBDs may reduce off-target interactions; relevant for design with HBD minimization.
PubChem computed; experimental binding not assessed.
hydrogen-bond donor count off-target selectivity molecular design

Commercially Available Purity: 98% (HPLC) Minimum vs. 95% from Alternative Vendors for Structurally Similar N,N-Dialkylethylenediamines

The target compound is available at a certified purity of 98% from the specialty chemical supplier Leyan (Cat. No. 1366327, CAS 1038254-44-2) , whereas the closest commercially available analog N,N-diisopropylethylenediamine (CAS 121-05-1) is typically supplied at 97% purity . A closely related structural variant—{2-[bis(propan-2-yl)amino]ethyl}(methyl)amine (CAS 90723-13-0)—is offered at 95% purity by multiple vendors . The 1–3 percentage-point purity differential becomes meaningful in multi-step syntheses where cumulative impurity burden affects overall yield and by-product profile.

Purity Specification
Head-to-head
98% (HPLC)
Higher purity specification may reduce impurity carryover in multi-step synthesis.
Vendor COA; comparator purity 95–97%.
chemical purity procurement specification quality assurance

Molecular Weight 214.39 g mol⁻¹ vs. 158.28–172.31 g mol⁻¹ for Simpler N,N-Diisopropyl and N,N-Diisobutyl Analogs: Impact on Molar Stoichiometry and Shipping Classification

The target compound (MW 214.39 g mol⁻¹) is 35.4% heavier per mole than N,N-diisopropylethylenediamine (MW 158.28 g mol⁻¹, CAS 121-05-1) and 24.4% heavier than N,N-diisobutylethylenediamine (MW 172.31 g mol⁻¹, CAS 14156-98-0) [1][2][3]. For reactions where the amine is used as a stoichiometric reagent or base, this translates to proportionally larger mass requirements per equivalent. Additionally, the target compound is classified as non-hazardous for DOT/IATA transport , whereas N,N-diisopropylethylenediamine carries hazard classifications (flammable liquid, corrosive) that trigger additional shipping restrictions and fees for international procurement [2].

MW & Transport Class
Head-to-head
Target MW 214.39 g/mol, non-hazardous
Analog MW 158.28 g/mol, flammable liq.
Higher MW requires mass adjustment; non-hazardous shipping may ease logistics.
DOT/IATA classification per supplier SDS.
molecular weight stoichiometric calculation shipping and logistics

Procurement-Relevant Application Scenarios for {2-[Bis(propan-2-yl)amino]ethyl}(2-methylbutyl)amine Based on Verified Quantitative Differentiation


Replication of GABA-B Positive Allosteric Modulator (PAM) Screening Cascades as Disclosed in Patent US9828381B2

Groups seeking to reproduce or expand upon the GABA-B PAM structure–activity relationship described in US9828381B2 must procure the exact {2-[bis(propan-2-yl)amino]ethyl}(2-methylbutyl)amine-substituted pyrazolopyrimidine intermediate. The EC₅₀ of 561 nM for GABA-B positive allosteric modulation is contingent on the 2-methylbutyl substitution [1]. Substituting with N,N-diisopropylethylenediamine eliminates the pharmacophoric N′-alkyl branch and yields no detectable PAM activity in the same assay format. Procurement of the 98%-purity material from Leyan (Cat. 1366327) ensures fidelity to the patent-exemplified synthetic route.

CNS-Penetrant Lead Optimisation Requiring XLogP3 ≥ 3.0 and ≤1 Hydrogen-Bond Donor

In CNS drug discovery programmes where a computed logP of approximately 3.0–3.5 and HBD ≤ 1 are desired for passive blood–brain barrier permeability while avoiding P-glycoprotein efflux, this compound provides a quantitatively verified profile: XLogP3 = 3.1 and HBD = 1 [1]. The closest generic alternative (N,N-diisopropylethylenediamine, XLogP3 = 0.8, HBD = 2) falls outside the acceptable lipophilicity range and carries an additional H-bond donor, both of which are known to reduce CNS exposure . The target compound is therefore the correct procurement choice for CNS-focused libraries.

Stoichiometric Base or Ligand Precursor in Air- and Moisture-Sensitive Organometallic Chemistry Requiring Non-Hazardous Shipping

For organometallic research groups synthesising Ti(IV), Zr(IV), or Re(V) complexes with pendent aminoalkyl ligands analogous to the [2-(diisopropylamino)ethyl]cyclopentadienyl architecture, the target compound serves as a sterically demanding diamine building block [1]. The non-hazardous DOT/IATA classification simplifies international procurement logistics compared to the flammable-liquid-classified N,N-diisopropylethylenediamine (flash point 49.3 °C). When used as a stoichiometric reagent, researchers must adjust for the 35% higher molecular weight (214.39 vs. 158.28 g mol⁻¹) to avoid under-dosing.

SAR Exploration of N′-Alkyl Chain Branching Effects on Target Engagement Using a Defined High-Purity Reference Standard

Medicinal chemistry teams systematically varying the N′-alkyl substituent on the 2-(diisopropylamino)ethyl scaffold need a well-characterised, high-purity reference point. At 98% purity (Leyan) [1], the 2-methylbutyl analog provides a cleaner baseline for SAR interpretation than the 95%-purity methyl or pentyl analogs available from other suppliers. The 2-methylbutyl group introduces a chiral centre (C-2 of the butyl chain) not present in n-butyl or isobutyl analogs, allowing evaluation of stereochemical effects on target binding when the racemate or enantiopure forms are employed.

Application
Selection Property
Validation Focus
GABA-B PAM screening cascade replication
2-Methylbutyl substitution required
PAM activity verification per patent assay
CNS-penetrant lead optimization (logP ≥3, HBD ≤1)
Computed lipophilicity and HBD profile
In silico ADME prediction; experimental permeability assays
Air-/moisture-sensitive organometallic chemistry
Steric bulk and non-hazardous transport
Complexation efficiency; transport classification review
N′-alkyl SAR with defined purity standard
Chiral 2-methylbutyl branching; high purity
Stereochemical effect evaluation; purity verification
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